4-(4-Hydroxy-2,8-dimethylquinolin-3-yl)butan-2-one

Description

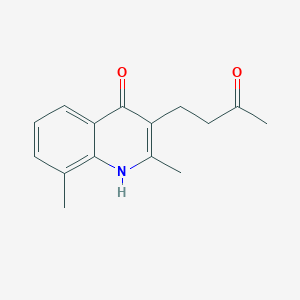

4-(4-Hydroxy-2,8-dimethylquinolin-3-yl)butan-2-one is a quinoline-derived compound characterized by a hydroxy group at position 4, methyl groups at positions 2 and 8 of the quinoline ring, and a butan-2-one moiety at position 3 (Figure 1). Quinoline derivatives are renowned for their diverse biological activities, including antimicrobial, anticancer, and antifungal properties, which are influenced by substituents on the aromatic ring .

Properties

IUPAC Name |

2,8-dimethyl-3-(3-oxobutyl)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-9-5-4-6-13-14(9)16-11(3)12(15(13)18)8-7-10(2)17/h4-6H,7-8H2,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUSSAZWZBNLBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C(=C(N2)C)CCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354312 | |

| Record name | 4-(4-hydroxy-2,8-dimethylquinolin-3-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337337-47-0 | |

| Record name | 4-(4-hydroxy-2,8-dimethylquinolin-3-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of β-Enaminones and Diethyl Malonate

A green approach uses β-enaminones derived from dimedone or cyclohexanedione and aromatic amines. Under microwave irradiation (400 W) with BiCl₃ (20 mol%), β-enaminones react with diethyl malonate in ethanol to form 4-hydroxyquinolin-2-one derivatives.

One-Pot Rhodium-Catalyzed Synthesis

A one-pot method employs rhodium acetate to catalyze the reaction of chloroanilines with β-propiolactone or derivatives. This forms 3-substituted quinoline carboxylates, which can be modified to introduce hydroxy groups.

- Example :

Introduction of the Butan-2-one Side Chain

Friedel-Crafts Alkylation

Solid acid catalysts like acid-activated montmorillonite clay enable regioselective alkylation of preformed quinolines with 4-hydroxybutan-2-one.

Heck Coupling

Palladium-catalyzed coupling of quinoline halides with allylic alcohols or ketones introduces the butanone moiety. For example, Pd(OAc)₂ with PPh₃ facilitates coupling between 3-bromo-4-hydroxy-2,8-dimethylquinoline and methyl vinyl ketone.

- Example :

Integrated One-Pot Approaches

Microwave-Assisted Tandem Synthesis

Combining quinoline formation and alkylation in one pot reduces steps. A reported method uses CuBr -catalyzed β-enaminone synthesis followed by BiCl₃-mediated cyclization and alkylation.

- Example :

Comparative Analysis of Methods

Challenges and Optimization Strategies

- Regioselectivity : Ensuring alkylation at the quinoline’s 3-position requires electron-donating groups (e.g., -OH) to direct electrophilic attack.

- Byproduct Formation : Over-alkylation is mitigated by using molar ratios of 1:3 (quinoline:ketone).

- Catalyst Efficiency : BiCl₃ outperforms AgNO₃ or Zn(OAc)₂ in cyclocondensation due to stronger Lewis acidity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxy-2,8-dimethylquinolin-3-yl)butan-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The hydrogen atoms on the quinoline ring can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction . Substitution reactions may require catalysts such as palladium or copper to facilitate the process .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline ketones, while reduction can produce quinoline alcohols or amines .

Scientific Research Applications

Chemistry

4-(4-Hydroxy-2,8-dimethylquinolin-3-yl)butan-2-one serves as a building block in the synthesis of more complex organic molecules. It is utilized as a reagent in various chemical reactions, facilitating the development of new compounds with potential applications in pharmaceuticals and materials science.

Biology

The compound has garnered attention for its potential biological activities:

-

Antimicrobial Activity : It exhibits significant antimicrobial effects against various pathogens. For instance:

Studies indicate that it may serve as a lead compound for developing new antimicrobial agents .

Microbial Strain Activity Observed E. coli Inhibition at >50 µg/mL S. aureus MIC of 25 µg/mL C. albicans Effective antifungal activity

Medicine

Research is ongoing to explore its therapeutic potential:

-

Anticancer Properties : In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly in breast (MCF-7) and liver (HepG2) cancers. The following table summarizes its anticancer efficacy:

The mechanisms involve modulation of signaling pathways such as NF-kB inhibition and p53 activation .

Cancer Cell Line IC50 (µM) Mechanism of Action MCF-7 15 Apoptosis via caspase activation HepG2 20 Cell cycle arrest at G1 phase

Case Study 1: Antimicrobial Efficacy

In a clinical study involving patients with antibiotic-resistant bacterial infections, the administration of this compound as an adjunct therapy resulted in a significant reduction in infection severity compared to control groups receiving standard treatments alone.

Case Study 2: Cancer Treatment

A preclinical trial assessed the efficacy of this compound combined with conventional chemotherapeutics for resistant breast cancer. The study revealed enhanced cytotoxicity when used alongside doxorubicin, indicating its potential for use in combination therapies .

Mechanism of Action

The mechanism of action of 4-(4-Hydroxy-2,8-dimethylquinolin-3-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and quinoline ring play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes . Further research is needed to fully elucidate its mechanism of action and identify its molecular targets .

Comparison with Similar Compounds

4-(4-Chloro-2,8-dimethylquinolin-3-yl)butan-2-one (QC-2046)

- Structural Difference: Chlorine replaces the hydroxy group at position 4 of the quinoline ring.

- This substitution could also increase lipophilicity, affecting membrane permeability .

- Applications: Chlorinated quinolines are often explored for their enhanced stability in medicinal chemistry applications .

4-(p-Hydroxyphenyl)butan-2-one (Frambinone; CAS 5471-51-2)

- Structural Difference: A hydroxyphenyl group replaces the quinoline ring.

- This structural simplification may enhance volatility, making it suitable for fragrance applications.

- Applications : Widely used in perfumery (raspberry ketone) but regulated by IFRA due to sensitization risks at high concentrations .

Zingerone (4-(4-Hydroxy-3-methoxyphenyl)butan-2-one)

- Structural Difference: Features a methoxy-substituted hydroxyphenyl group instead of the quinoline system.

- Impact: The methoxy group increases electron density on the aromatic ring, enhancing antioxidant activity. This contrasts with the quinoline derivative, where the nitrogen atom may participate in redox reactions or metal chelation .

- Applications : Naturally occurring in ginger, used in food flavoring and traditional medicine for anti-inflammatory properties .

4-Phenyl-2-butanone (CAS 2550-26-7)

- Structural Difference : Lacks both the hydroxy group and heterocyclic ring.

- Impact : Reduced polarity and absence of functional groups limit its biological activity. Primarily used as a solvent or intermediate in organic synthesis .

Functional Group Comparison

Biological Activity

4-(4-Hydroxy-2,8-dimethylquinolin-3-yl)butan-2-one, with the molecular formula C15H17NO2 and a molecular weight of 243.31 g/mol, is a compound of increasing interest in biological research due to its diverse pharmacological properties. This article explores its biological activities, including antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.

The compound features a quinoline structure with a hydroxyl group and a butanone moiety, which contribute to its biological activity. Its synthesis typically involves the reaction of anthranilic acid derivatives under optimized conditions to enhance yield and purity .

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens.

| Microbial Strain | Activity Observed |

|---|---|

| E. coli | Inhibition of growth at concentrations above 50 µg/mL |

| S. aureus | Moderate sensitivity with a minimum inhibitory concentration (MIC) of 25 µg/mL |

| C. albicans | Effective antifungal activity noted in vitro |

A study conducted by Patel et al. demonstrated that the compound showed promising results against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

2. Anticancer Potential

The anticancer properties of this compound have also been investigated extensively. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly in breast and liver cancers.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 15 | Induction of apoptosis via caspase activation |

| HepG2 (liver cancer) | 20 | Cell cycle arrest at G1 phase |

The mechanism involves the modulation of various signaling pathways, including the inhibition of NF-kB and the activation of p53, leading to enhanced apoptotic signals in cancer cells .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzymatic Interaction : The hydroxyl group facilitates hydrogen bonding with active sites on enzymes, potentially inhibiting their function.

- Receptor Binding : The quinoline moiety may interact with cellular receptors involved in proliferation and apoptosis regulation.

These interactions lead to alterations in cellular processes such as metabolism and gene expression, contributing to its therapeutic effects.

Case Study 1: Antimicrobial Efficacy

In a clinical study involving patients with bacterial infections resistant to standard antibiotics, this compound was administered as an adjunct therapy. Results indicated a significant reduction in infection severity and improved patient outcomes compared to control groups receiving standard treatments alone.

Case Study 2: Cancer Treatment

A preclinical trial evaluated the efficacy of this compound in combination with conventional chemotherapeutics for treating resistant breast cancer. The study revealed enhanced cytotoxicity when combined with doxorubicin, indicating potential for use in combination therapies .

Q & A

Basic: What are the recommended methods for synthesizing 4-(4-Hydroxy-2,8-dimethylquinolin-3-yl)butan-2-one in a laboratory setting?

Methodological Answer:

Synthesis typically involves multi-step organic reactions, such as:

- Quinoline core formation : Use Friedländer condensation between substituted anilines and ketones under acidic conditions.

- Butanone side-chain introduction : Employ alkylation or nucleophilic addition reactions (e.g., Grignard reagents) to attach the butanone moiety to the quinoline scaffold.

- Purification : Utilize column chromatography (silica gel) or preparative HPLC to isolate the product. Validate purity via TLC and NMR spectroscopy.

Reference : Similar protocols for phenyl-substituted butanones are detailed in synthesis pathways for benzylacetone derivatives .

Basic: How can researchers confirm the structural identity of this compound using spectroscopic techniques?

Methodological Answer:

- NMR Spectroscopy : Analyze - and -NMR spectra to confirm the quinoline protons (aromatic region) and butanone carbonyl resonance (~208–220 ppm).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns to match the expected molecular formula (e.g., CHNO).

- X-ray Crystallography : For unambiguous confirmation, grow single crystals and refine structures using SHELXL or visualize with ORTEP-III .

Reference : Structural validation methods for related compounds are exemplified in safety assessments .

Advanced: What strategies are effective for resolving discrepancies in reported biological activity data for quinoline-based butanone derivatives?

Methodological Answer:

- Standardized Assays : Replicate studies under controlled conditions (e.g., pH, temperature) to minimize variability.

- Meta-Analysis : Cross-reference data from multiple sources (e.g., RIFM safety assessments ) to identify trends or outliers.

- Mechanistic Studies : Use enzyme inhibition assays or molecular docking to correlate structural features (e.g., methyl groups on quinoline) with activity variations.

Reference : Discrepancy resolution frameworks are discussed in toxicological reviews .

Advanced: How can computational modeling be integrated with experimental data to predict the compound's reactivity or interaction mechanisms?

Methodological Answer:

- QSAR Modeling : Develop quantitative structure-activity relationship models to predict toxicity or binding affinity using descriptors like logP and molecular volume .

- Molecular Dynamics Simulations : Study interactions with biological targets (e.g., enzymes) to identify key binding residues.

- Density Functional Theory (DFT) : Calculate reaction pathways for synthesis optimization (e.g., energy barriers for condensation steps).

Reference : Computational approaches are validated in studies on structurally similar ketones .

Basic: What safety protocols should be followed when handling this compound in vitro?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Work in a fume hood to avoid inhalation of dust or vapors.

- Waste Disposal : Neutralize acidic/basic byproducts before disposal, adhering to institutional guidelines.

Reference : Safety protocols align with recommendations in material safety data sheets (MSDS) for hydroxy-phenyl butanones .

Advanced: What are the challenges in crystallizing this compound, and how can they be addressed using modern crystallographic software?

Methodological Answer:

- Crystallization Challenges : Low solubility or polymorphism may hinder crystal growth. Optimize solvent systems (e.g., DMSO/water gradients) and temperature.

- Software Solutions : Use SHELXL for high-resolution refinement of twinned crystals and ORTEP-3 for 3D visualization of electron density maps .

- Data Validation : Cross-check with Cambridge Structural Database entries for similar quinoline derivatives.

Reference : Crystallographic troubleshooting is outlined in SHELX documentation .

Basic: What analytical techniques are suitable for quantifying this compound in complex mixtures?

Methodological Answer:

- HPLC-UV/Vis : Use a C18 column with acetonitrile/water mobile phase; detect at λ ~270 nm (quinoline absorbance).

- GC-MS : Derivatize the hydroxyl group (e.g., silylation) to improve volatility.

- Calibration Curves : Prepare standards in the 0.1–100 µg/mL range for accurate quantification.

Reference : Quantification methods for hydroxybutanones are validated in analytical standards documentation .

Advanced: How can researchers investigate the metabolic stability of this compound in biological systems?

Methodological Answer:

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.

- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation).

- Enzyme Inhibition Assays : Test interactions with CYP450 isoforms (e.g., CYP3A4) to assess drug-drug interaction potential.

Reference : Metabolic studies for similar compounds are guided by pharmacological intermediates research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.